4beta-Hydroxystanozolol is classified as an anabolic steroid, specifically a synthetic derivative of testosterone. It is categorized under the chemical classification of steroids due to its structural characteristics and biological effects. As a metabolite, it is primarily derived from the metabolism of stanozolol, which is administered both orally and via injection .
The synthesis of 4beta-Hydroxystanozolol typically involves the hydroxylation of stanozolol at the 4-beta position. This process can be achieved through various chemical reactions, including enzymatic methods or chemical hydroxylation techniques.
Technical Details:
The hydroxylation reaction can be monitored using chromatographic techniques to confirm the formation of the desired product .
The molecular formula for 4beta-Hydroxystanozolol is C21H32N2O2. Its structure features a steroid backbone with a hydroxyl group (-OH) attached at the 4-beta position.
Molecular Structure:
The three-dimensional structure can be visualized using molecular modeling software to better understand its interactions with biological targets .
4beta-Hydroxystanozolol can undergo various chemical reactions typical of steroid compounds:
These reactions are significant for understanding the pharmacokinetics and metabolic pathways of the compound .
The mechanism of action for 4beta-Hydroxystanozolol primarily involves binding to androgen receptors in muscle tissues. This interaction promotes protein synthesis, leading to muscle hypertrophy and increased strength.
Key Points:
Research has shown that anabolic steroids like 4beta-Hydroxystanozolol can significantly increase muscle mass in both clinical settings and among athletes using these substances for performance enhancement .
Relevant Data:
These properties are crucial for formulation development in pharmaceutical applications .
4beta-Hydroxystanozolol has several applications in scientific research:
Due to its anabolic properties, it remains a topic of interest in sports medicine and endocrinology, although its use is heavily regulated due to ethical concerns surrounding performance enhancement .
4β-Hydroxystanozolol (CAS 125636-92-2, C₂₁H₃₂N₂O₂) is a major phase I metabolite of the synthetic anabolic-androgenic steroid stanozolol. In humans, stanozolol undergoes extensive hepatic biotransformation, with 4β-hydroxylation representing a dominant metabolic pathway. Studies following a single 20-mg oral stanozolol dose identified twelve metabolites, with 4β-hydroxystanozolol constituting a significant proportion of the urinary metabolite profile, particularly in the conjugated (glucuronidated/sulfated) fraction [3] [8]. Its prominence is attributed to the metabolic stability imparted by the stereospecific β-orientation of the hydroxyl group at carbon 4 (C4) of the steroid nucleus [9].
This metabolite serves as a critical biomarker for detecting stanozolol misuse in anti-doping programs. Unlike the parent drug, 4β-hydroxystanozolol exhibits enhanced urinary excretion efficiency due to increased hydrophilicity, facilitating its detection. It is recovered predominantly from the glucuronide fraction after enzymatic hydrolysis (using β-glucuronidase preparations), confirming its conjugation as part of the elimination process [3] [8] [9]. Its molecular weight (344.49 g/mol) and structure differentiate it from other hydroxylated metabolites like 16α-hydroxystanozolol or 3'-hydroxystanozolol [1] [2].
Table 1: Key Stanozolol Metabolites in Human Urine
Metabolite Name | Site of Hydroxylation | Relative Abundance | Primary Fraction (Urine) |
---|---|---|---|
4β-Hydroxystanozolol | C4 (β-configuration) | High | Conjugated (glucuronide) |
3'-Hydroxystanozolol | Pyrazole ring (C3') | High | Conjugated & Unconjugated |
16α-Hydroxystanozolol | C16 (α-configuration) | High | Conjugated & Unconjugated |
16β-Hydroxystanozolol | C16 (β-configuration) | Moderate | Conjugated |
4β,16β-Dihydroxystanozolol | C4β & C16β | Low | Conjugated |
Stanozolol (unchanged) | - | Moderate | Conjugated |
The formation of 4β-Hydroxystanozolol is mediated primarily by cytochrome P450 (CYP450) enzymes in the liver, specifically through regioselective and stereospecific hydroxylation at the C4β position of the steroid A-ring. This enzymatic process involves the insertion of an oxygen atom into the C4-H bond, resulting in a hydroxyl group (-OH) with β-stereochemistry. The β-orientation is critical, as it positions the hydroxyl group equatorially on the rigid steroid skeleton, conferring metabolic stability compared to the less favored axial 4α-isomer [9].
While specific CYP isoforms responsible for stanozolol 4β-hydroxylation in humans were not definitively identified in the provided sources, the reaction shares characteristics with testosterone 6β-hydroxylation (catalyzed predominantly by CYP3A4/5). The reaction likely proceeds via:
Mass spectrometric characterization (GC-MS, LC-MS/MS) of 4β-hydroxystanozolol, particularly as its trimethylsilyl (TMS) derivative, reveals diagnostic fragmentation patterns confirming the C4β hydroxylation site. Key fragments include those resulting from the loss of the TMS-OH group and cleavages adjacent to the pyrazole ring modified by the A-ring hydroxylation [3] [7] [8].
Comparative metabolite profiling reveals significant differences in 4β-hydroxystanozolol abundance and overall metabolic fate across species, crucial for interpreting animal model data:
Humans: After oral administration, 4β-hydroxystanozolol is a major conjugated metabolite. Studies using LC-MS/MS in precursor ion scan mode (monitoring product ions characteristic of stanozolol metabolites, e.g., m/z 145 for 4-hydroxy-stanozolol metabolites) consistently rank 4β-hydroxystanozolol among the top metabolites by abundance, alongside 3'-hydroxystanozolol and 16β-hydroxystanozolol [5] [7]. Detection typically utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the polar nature of hydroxylated metabolites and the need to avoid derivatization required for GC-MS [5] [7]. Importantly, 4β,16β-dihydroxystanozolol (a metabolite undergoing further hydroxylation at C16β after initial 4β-hydroxylation) demonstrates an extended urinary detection window compared to 4β-hydroxystanozolol and other major metabolites when detected in negative ionization mode [5] [7].
uPA-SCID Chimeric Mice with Humanized Livers: This model, transplanted with primary human hepatocytes, demonstrates a human-relevant metabolic profile for stanozolol. LC-MS/MS analysis confirmed the presence of 4β-hydroxystanozolol and other human-characteristic metabolites in mouse urine post-administration. This validates the metabolic nature of these compounds detected in human urine and confirms the role of human hepatic enzymes in their generation [5] [7].
Cattle: While detailed profiling wasn't provided in the sources, studies cited indicate significant differences in major metabolic pathways compared to humans. This highlights limitations of non-human models for predicting human stanozolol metabolism and metabolite markers [9].
Table 2: Comparative Detection of 4β-Hydroxystanozolol and Key Metabolites
Species/Model | 4β-Hydroxystanozolol Abundance | Major Metabolites | Detection Window (Key Metabolites) | Primary Analytical Method |
---|---|---|---|---|
Human | High (Conjugated) | 4β-OH, 3'-OH, 16β-OH, 16α-OH, STAN | 4β,16β-diOH (Longest), 3'-OH, 16β-OH, 4β-OH | LC-MS/MS (ESI+) |
uPA-SCID Chimeric Mouse (Humanized Liver) | Detected (Confirms human metabolism) | Matches human profile | Similar to humans (inferred) | LC-MS/MS |
Cattle | Not Major | Different profile (specifics not detailed) | Shorter (inferred) | GC-MS |
The data underscores that 4β-hydroxystanozolol is a critical and specific marker for human stanozolol metabolism and its detection, particularly using advanced LC-MS/MS techniques, is essential for effective doping control and metabolic studies. The extended detectability of dihydroxylated metabolites like 4β,16β-dihydroxystanozolol offers potential for improving screening sensitivity [5] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1